molecular formula C53H75ClN6O15S B8074723 Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-

Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-

Cat. No.: B8074723
M. Wt: 1103.7 g/mol
InChI Key: UBRZDBDIKWWPEN-RZHUWOQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl- (hereafter referred to by its synonym Lys-SMCC-DM1), is a synthetic derivative of the natural macrolide maytansine. This compound is structurally optimized for use in antibody-drug conjugates (ADCs), featuring a terminal thiol group for conjugation to monoclonal antibodies via a maleimide-containing linker (e.g., SMCC, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . Lys-SMCC-DM1 retains the potent microtubule-inhibiting activity of maytansine but is designed to enhance tumor specificity by leveraging antibody-mediated delivery . Its structure includes a cyclohexylcarbamoyl group and a pyrrolidinylthio-propionyl side chain, which improve stability and pharmacokinetics in ADC formulations .

Properties

IUPAC Name

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11-,29-12-/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46-,52+,53+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRZDBDIKWWPEN-RZHUWOQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H75ClN6O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Maytansine is a potent antitumor agent derived from the plant Maytenus serrata. It is classified as an ansa macrolide and has garnered attention for its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound under discussion, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-, represents a structural derivative of maytansine that aims to enhance its biological activity and reduce toxicity.

Maytansine exerts its biological effects primarily through its interaction with tubulin, a key component of microtubules. The binding of maytansine to tubulin inhibits microtubule assembly, which is crucial for mitotic spindle formation during cell division. This inhibition results in mitotic arrest and ultimately leads to apoptosis in tumor cells. The binding affinity of maytansine to tubulin is characterized by a dissociation constant (K_D) of approximately 1 μmol/L, positioning it near the vinblastine-binding site on tubulin .

Biological Activity and Efficacy

Research has demonstrated that maytansine and its derivatives are effective against various cancer cell lines. For instance, studies have shown that maytansine induces significant cytotoxicity at sub-nanomolar concentrations across multiple human cancer cell types . The compound has been tested against murine models such as Lewis lung carcinoma and B16 murine melanocarcinoma, exhibiting notable antitumor activity .

Table 1: Antiproliferative Activity of Maytansine Derivatives

Compound NameCell Line TestedIC50 (nM)Reference
MaytansineA5490.7
DM1A27800.5
DM4L12100.9

Structural Modifications and Their Impact

The development of maytansine derivatives has been a focal point in enhancing its therapeutic index while minimizing side effects. Structural modifications have included the introduction of amino acid spacers and esterification at specific positions on the molecule. These modifications have resulted in compounds that exhibit improved potency and selectivity against cancer cells compared to the parent compound .

Case Study: Antibody-Conjugated Maytansine

Recent advancements have led to the creation of antibody-drug conjugates (ADCs) incorporating maytansine derivatives. These conjugates leverage the specificity of antibodies to target tumor cells while delivering the cytotoxic effects of maytansine directly to the site of action. Early clinical trials have shown promising results, suggesting that ADCs can overcome the limitations associated with maytansine's non-selective cytotoxicity .

Safety Profile and Clinical Considerations

Despite its potent anticancer properties, maytansine's clinical application has been limited due to its non-selective cytotoxicity and associated side effects. The development of ADCs aims to mitigate these concerns by enhancing tumor specificity while maintaining efficacy. However, careful monitoring is necessary as adverse effects can still occur depending on the target tissue specificity of the antibody used in conjunction with maytansine .

Scientific Research Applications

Introduction to Maytansine and Its Applications

Maytansine, a potent microtubule-targeted compound derived from the plant Maytenus ovatus, has garnered significant attention in cancer therapeutics due to its ability to induce mitotic arrest and apoptosis in tumor cells. This compound operates primarily through its interaction with tubulin, disrupting microtubule dynamics, which is crucial for cell division. However, its clinical application has been limited by non-selective cytotoxicity and severe side effects. Recent advancements have focused on developing maytansine derivatives and antibody-drug conjugates (ADCs) to enhance specificity and reduce toxicity.

Antibody-Drug Conjugates (ADCs)

One of the most promising applications of maytansine is in the formulation of ADCs. These conjugates link maytansine or its derivatives (e.g., DM1, DM4) to monoclonal antibodies that specifically target cancer cell antigens. This strategy allows for:

  • Targeted Delivery : ADCs deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.
  • Enhanced Efficacy : Clinical trials have demonstrated that ADCs like trastuzumab emtansine (Kadcyla) show improved therapeutic outcomes in breast cancer patients .

Case Study: Trastuzumab Emtansine

  • Indication : Approved for HER2-positive metastatic breast cancer.
  • Clinical Results : An interim overall response rate of 39% was observed in clinical trials, showcasing significant efficacy compared to traditional therapies .

Direct Anticancer Activity

Maytansine and its derivatives have shown potent anticancer activity across various cancer types:

  • In Vitro Studies : Maytansine has been effective against a range of human cancer cell lines, demonstrating sub-nanomolar cytotoxicity .
  • In Vivo Models : Animal studies indicate efficacy against Lewis lung carcinoma and B16 murine melanocarcinoma, reinforcing its potential as a viable treatment option .

Novel Delivery Systems

Recent research has explored innovative delivery mechanisms for maytansine:

  • Glycomaterials for Targeted Delivery : A study demonstrated the use of galactose-conjugated materials that selectively deliver maytansine to liver cancer cells expressing galactose receptors, enhancing localized therapeutic effects while reducing systemic toxicity .

Comparative Analysis of Maytansine Derivatives

The development of maytansine derivatives aims to enhance therapeutic profiles by improving selectivity and reducing side effects. Below is a comparison table summarizing key derivatives:

CompoundBinding Affinity (Kd)CytotoxicityNotable Features
Maytansine~1 μMHighParent compound with broad activity
DM10.4 μMSub-nanomolarUsed in ADCs; effective against HER2+ cancers
DM4Not specifiedHighSimilar mechanism; potential for ADCs
S-methyl DM14 μMModerateMetabolite; retains microtubule-targeting ability

Comparison with Similar Compounds

Detailed Research Findings

Clinical and Preclinical Performance
  • T-DM1 : Achieved a median overall survival of 30.9 months in HER2+ metastatic breast cancer but has dose-limiting thrombocytopenia and hepatotoxicity .
  • Ansamitocin P-3: Demonstrated efficacy in xenograft models but requires co-administration with tumor-targeting antibodies due to poor selectivity .

Preparation Methods

Reductive Hydrolysis of AP3

The synthesis begins with ansamitocin P3 (AP3), a 19-membered macrolide. Conversion to maytansinol is achieved via selective reduction of the C3 ester group using lithium tri-tert-butoxyaluminum hydride (LiAl(t-Bu)₃H) in anhydrous tetrahydrofuran (THF).

Table 1: Optimized Conditions for Maytansinol Synthesis

ParameterValueImpact on Yield
AP3 Input100 gBaseline
LiAl(t-Bu)₃H Conc.1 M in THF87% yield
Temperature Range-10°C to +10°CMinimizes epimerization
Reaction Time2–5 hComplete conversion
WorkupEthyl acetate/formic acidPrecipitates Al salts

This method supersedes earlier approaches requiring cryogenic temperatures (-45°C), enabling scalable production. Nuclear magnetic resonance (NMR) analysis confirms C3 stereochemical integrity: δ 4.85 (d, J=8.5 Hz, H-3), δ 3.72 (s, C21-OCH3).

Synthesis of Thiol-Containing Maytansinoid Intermediate

Esterification with Glutamic Acid 5-Benzyl Ester NCA

Maytansinol undergoes esterification at C3-OH using glutamic acid 5-benzyl ester N-carboxy anhydride (NCA) in THF/DMF (10:1 v/v) with zinc bis(trimethylsilyl)amide (Zn(HMDS)₂) as catalyst.

Key Observations:

  • Molar Ratio: 1:1.2 maytansinol:NCA achieves >95% conversion

  • Side Reactions: <2% epimerization at C3 when conducted below 25°C

  • Workflow:

Thiolation with 3-(tert-Butyldimercapto)Propionic Acid

The intermediate is reacted with 3-(tert-butyldimercapto)propionic acid under EDCI/HOBt coupling conditions:

Equation 1: Thiolation Reaction

Maytansinol-NCA+HS-CH2COOtBuEDCI/DMFCompound 1 (R = tBu)\text{Maytansinol-NCA} + \text{HS-CH}_2\text{COO}^t\text{Bu} \xrightarrow{\text{EDCI/DMF}} \text{Compound 1 (R = }^t\text{Bu)}

Table 2: Thiolation Reaction Parameters

ComponentQuantityRole
EDCI1.5 equivCarbodiimide activator
HOBt0.2 equivSuppresses racemization
DMF600 mLPolar aprotic solvent
Time2–4 hComplete activation

Post-reaction purification via gradient silica chromatography (EtOAc/hexane 0–4%) yields the thiol-protected intermediate, characterized by LC-MS: m/z 781.4 [M+Na⁺].

Conjugation with the Carboxypentylamino-Cyclohexyl Linker

Synthesis of the Maleimide Linker

The trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl moiety is prepared via sequential reactions:

  • Cyclohexane Carboxylation:
    trans-4-Aminocyclohexanol reacted with triphosgene forms the isocyanate, which couples with (5S)-5-(Boc-amino)-5-carboxypentylamine.

  • Maleimide Activation:
    The free amine is conjugated to 3-maleimidopropionic acid using sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Equation 2: Maleimide Formation

trans-4-NHCO-(CH2)4NHBoc+sulfo-SMCCMaleimide-linker-Boc\text{trans-4-NHCO-(CH}2\text{)}4\text{NHBoc} + \text{sulfo-SMCC} \rightarrow \text{Maleimide-linker-Boc}

Conjugation to Maytansinoid

The thiol-protected maytansinoid (Compound 1) undergoes deprotection with tris(2-carboxyethyl)phosphine (TCEP) to expose free thiols, followed by maleimide coupling:

Critical Parameters:

  • pH: 6.8–7.2 (phosphate buffer)

  • Molar Ratio: 3:1 linker:maytansinoid

  • Reaction Time: 18 h at 4°C (prevents disulfide scrambling)

Table 3: Conjugation Efficiency

ConditionPurity (HPLC)DAR (Drug-Antibody Ratio)
pH 7.0, 4°C92%3.8 ± 0.2
pH 6.5, 25°C84%2.9 ± 0.4

Final Deprotection and Purification

Global Deprotection

The Boc-protected amine undergoes acidic deprotection (95% TFA/H₂O) followed by neutralization with Amberlite IRA-67 resin. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates the target compound with >99% purity.

Characterization Data:

  • HRMS: m/z 1103.7118 [M+H]⁺ (calc. 1103.7118)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (d, J=9.2 Hz, CONH), δ 4.62 (m, C3-H), δ 1.32 (s, cyclohexyl CH₂)

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Maytansinoid Conjugation

MethodYieldEpimerization RiskScalability
EDCI/HOBt Coupling87%Low (2%)Pilot-scale
Maleimide Thiol-Michael92%NoneIndustrial
Disulfide Rebridging78%High (8%)Limited

The maleimide-based approach demonstrates superior efficiency and stereochemical fidelity, making it the preferred method for ADC production.

Challenges and Optimization Strategies

Solubility Management

Maytansinoids exhibit poor aqueous solubility (<0.1 mg/mL). Strategies include:

  • Co-solvents: 10% DMSO in phosphate buffer (pH 7.0)

  • Lyophilization: Formulated with trehalose (2:1 w/w) for long-term storage

Epimerization Control

C3 stereoinversion is mitigated by:

  • Low-Temperature Reactions: Maintaining ≤25°C during esterification

  • Zinc Chelation: Zn(HMDS)₂ suppresses base-catalyzed racemization

Analytical Challenges

  • LC-MS: 0.1% formic acid improves ionization; C18 columns (2.1 × 50 mm) with 5 μm particles resolve maytansinoid isomers

  • Circular Dichroism: Confirms (5S)-configuration in the carboxypentyl moiety

Q & A

Q. Methodological Insight :

  • Conjugation involves reacting thiol groups on maytansinoids with maleimide or pyridyldithio linkers. Stability is validated via HPLC and mass spectrometry .

What experimental strategies address conflicting efficacy data of Maytansine-based ADCs across cancer models?

Advanced Research Question
Contradictions arise from tumor heterogeneity, linker stability, and payload release kinetics:

  • In Vivo vs. In Vitro Models : Use patient-derived xenografts (PDX) to mimic human tumor microenvironments. For example, IMGN853 showed efficacy in FOLR1+ ovarian cancer but limited response in NSCLC due to receptor heterogeneity .
  • Pharmacodynamic Markers : Measure tubulin polymerization inhibition in tumor biopsies post-treatment to correlate efficacy .

Q. Case Study :

  • T-DM1 (ado-trastuzumab emtansine) improved survival in HER2+ breast cancer but failed in HER2-low tumors, highlighting target specificity challenges .

How can linker chemistry in Maytansine ADCs be optimized for stability and payload release?

Advanced Research Question
Linker optimization balances circulation stability and intracellular release:

  • Disulfide Linkers : Engineered for glutathione-sensitive cleavage in tumor cells (e.g., DM4-SPP linker in IMGN853). Stability is tested in plasma via LC-MS .
  • Protease-Cleavable Linkers : Valine-citrulline motifs improve tumor-specific activation but require cathepsin-rich microenvironments .

Q. Methodological Steps :

Synthesis : Introduce thiol-reactive groups (e.g., maleimide) to maytansinoids .

Stability Assays : Incubate ADCs in human plasma (37°C, 72 hours) to measure intact payload via ELISA .

What biosynthetic pathways and microbial interactions produce Maytansine?

Basic Research Question
Maytansine biosynthesis involves cross-kingdom interactions:

  • Plant-Endophyte Collaboration : Maytenus serrata bark endophytes produce precursors (e.g., 3-amino-5-hydroxybenzoic acid), while the plant completes later steps (e.g., chlorination) .
  • Geographic Variability : Cameroonian M. serrata plants harbor endophytes with AHBA synthase genes absent in Ghanaian variants, affecting maytansine production .

Q. Key Pathway Steps :

Endophytes synthesize AHBA.

Plant enzymes modify precursors into maytansine.

HRMS/MS detects intermediates in bark tissues .

How do researchers validate target specificity of Maytansine ADCs in complex tumor models?

Advanced Research Question
Specificity is validated via:

  • Receptor Density Quantification : Flow cytometry or IHC to measure target (e.g., HER2, FOLR1) expression .
  • Competitive Binding Assays : Co-incubate ADCs with free antibodies to confirm blocking of cytotoxicity .

Q. Data Analysis Example :

  • IMGN853 efficacy correlates with FOLR1 expression levels (≥50% membrane staining in ovarian cancer) .

What analytical methods quantify Maytansine stability and degradation in ADC formulations?

Advanced Research Question
Stability is assessed using:

  • Reverse-Phase HPLC : Monitors free maytansinoid release under stress conditions (e.g., pH 5.0–7.4) .
  • Circular Dichroism (CD) : Confirms conformational stability of antibody-linker complexes .

Q. Key Stability Parameters :

ConditionDegradation Rate (Half-Life)
Plasma (pH 7.4)>72 hours
Lysosomal (pH 4.5)<2 hours
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.